molecular formula C28H53N13O11 B12616381 Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine CAS No. 883969-77-5

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine

Cat. No.: B12616381
CAS No.: 883969-77-5
M. Wt: 747.8 g/mol
InChI Key: JXXQGVDBPFYHKU-CPVUPJMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is a complex peptide compound with a unique structure that includes multiple amino acids and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) to form active esters.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for efficiency and yield, with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can target the diaminomethylidene groups, converting them to amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino acid side chains.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine aldehydes or acids, while reduction of diaminomethylidene groups can produce primary amines.

Scientific Research Applications

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The peptide backbone allows for flexibility and binding to various receptors, modulating biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-seryl-L-proline
  • Glycyl-N~5~-(diaminomethylene)ornithinamide

Uniqueness

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

883969-77-5

Molecular Formula

C28H53N13O11

Molecular Weight

747.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C28H53N13O11/c1-13(2)20(41-24(49)17(11-43)38-21(46)14(36-19(45)9-29)5-3-7-34-27(30)31)25(50)39-16(10-42)23(48)37-15(6-4-8-35-28(32)33)22(47)40-18(12-44)26(51)52/h13-18,20,42-44H,3-12,29H2,1-2H3,(H,36,45)(H,37,48)(H,38,46)(H,39,50)(H,40,47)(H,41,49)(H,51,52)(H4,30,31,34)(H4,32,33,35)/t14-,15-,16-,17-,18-,20-/m0/s1

InChI Key

JXXQGVDBPFYHKU-CPVUPJMFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.